molecular formula C12H12N2O B12909498 N-(2-(1H-Pyrrol-1-yl)phenyl)acetamide CAS No. 3388-98-5

N-(2-(1H-Pyrrol-1-yl)phenyl)acetamide

Cat. No.: B12909498
CAS No.: 3388-98-5
M. Wt: 200.24 g/mol
InChI Key: NQJZVDQVWHOFTJ-UHFFFAOYSA-N
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Description

N-(2-(1H-Pyrrol-1-yl)phenyl)acetamide is an organic compound that belongs to the class of acetamides It features a pyrrole ring attached to a phenyl group, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-Pyrrol-1-yl)phenyl)acetamide typically involves the condensation of 2-(1H-pyrrol-1-yl)aniline with acetic anhydride. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-Pyrrol-1-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups on the phenyl ring or the pyrrole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of this compound oxide.

    Reduction: Formation of N-(2-(1H-Pyrrol-1-yl)phenyl)ethylamine.

    Substitution: Formation of halogenated derivatives such as N-(2-(1H-Pyrrol-1-yl)phenyl)bromoacetamide.

Scientific Research Applications

N-(2-(1H-Pyrrol-1-yl)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(1H-Pyrrol-1-yl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2,5-Di(2-thienyl)-1H-pyrrol-1-yl)phenyl)acetamide
  • N-(2,4-Dimethoxy-phenyl)-2-(3,5-dimethyl-4-nitro-pyrazol-1-yl)-acetamide
  • N-(4-(2-(2,4-Dinitrophenyl)thio)-4-phenyl-1H-imidazol-1-yl)phenyl)acetamide

Uniqueness

N-(2-(1H-Pyrrol-1-yl)phenyl)acetamide is unique due to its specific structural features, such as the presence of both a pyrrole ring and an acetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research .

Properties

CAS No.

3388-98-5

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

N-(2-pyrrol-1-ylphenyl)acetamide

InChI

InChI=1S/C12H12N2O/c1-10(15)13-11-6-2-3-7-12(11)14-8-4-5-9-14/h2-9H,1H3,(H,13,15)

InChI Key

NQJZVDQVWHOFTJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1N2C=CC=C2

Origin of Product

United States

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